4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
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Overview
Description
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMPT or 4-DMPT, and it has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
DMPT activates the mTOR pathway by inhibiting the tuberous sclerosis complex 1/2 (TSC1/2) complex, which is a negative regulator of mTOR. This leads to increased mTOR activity and downstream effects on cellular processes.
Biochemical and Physiological Effects:
DMPT has been shown to have a variety of biochemical and physiological effects, including increased protein synthesis, cell growth, and metabolism. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of DMPT is its potency as an activator of the mTOR pathway. However, its use in lab experiments may be limited by its potential to have off-target effects on other cellular processes.
Future Directions
There are several potential future directions for research on DMPT. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Finally, there is potential for the development of more potent and selective mTOR activators based on the structure of DMPT.
Synthesis Methods
The synthesis of 4-DMPT involves several steps, including the reaction of 2,6-dimethylpyrimidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine and thiophene-2-carboxamide to produce the final product.
Scientific Research Applications
DMPT has been studied for its potential use as a tool in scientific research. Specifically, it has been shown to be a potent activator of the mammalian target of rapamycin (mTOR) pathway. This pathway is involved in a variety of cellular processes, including protein synthesis, cell growth, and metabolism.
properties
IUPAC Name |
4-(2,6-dimethylpyrimidin-4-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11-10-14(18-12(2)17-11)22-13-5-7-20(8-6-13)16(21)19-15-4-3-9-23-15/h3-4,9-10,13H,5-8H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAMFZGYNLTOFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.